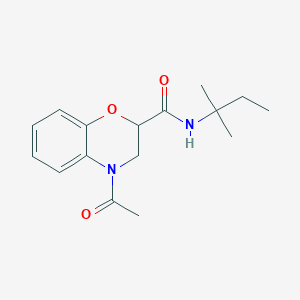
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as BZC, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BZC belongs to the class of benzoxazines, which are heterocyclic compounds that contain an oxygen atom and nitrogen atom in their ring structure.
作用機序
The mechanism of action of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, studies have suggested that 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis by downregulating the expression of various proteins involved in cell proliferation and survival. In neurodegenerative diseases, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation by modulating various signaling pathways. In infectious diseases, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to inhibit the growth of various pathogens by disrupting their cell membrane and inhibiting their enzyme activity.
実験室実験の利点と制限
One advantage of using 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Another advantage is its broad spectrum of therapeutic applications, which allows for the investigation of various disease models. However, one limitation of using 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.
将来の方向性
There are several future directions for the investigation of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its therapeutic potential in other disease models, such as cardiovascular diseases and autoimmune diseases. Additionally, the elucidation of its mechanism of action and its interaction with other therapeutic agents may provide insights into its clinical applications.
合成法
The synthesis of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves the reaction of 2-amino-4-methylpentanoic acid with acetic anhydride and 2-methyl-2-butanol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in high yield and purity.
科学的研究の応用
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In infectious disease research, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
特性
IUPAC Name |
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-16(3,4)17-15(20)14-10-18(11(2)19)12-8-6-7-9-13(12)21-14/h6-9,14H,5,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBHCMAYTQUBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

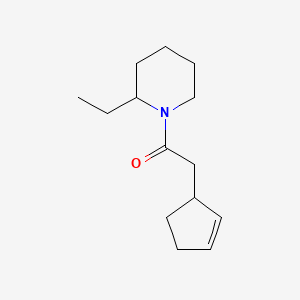

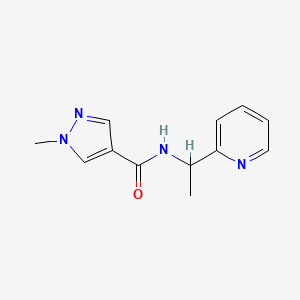
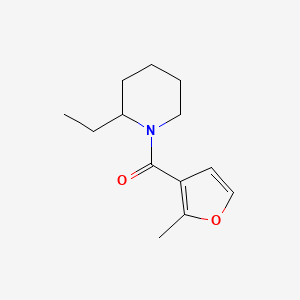

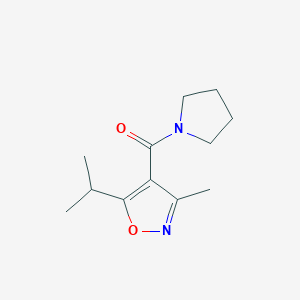


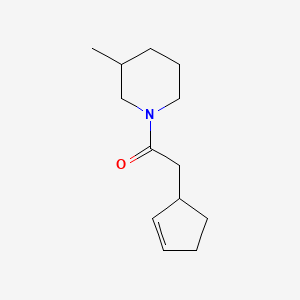
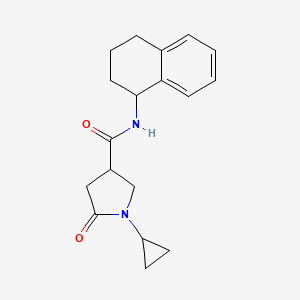
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)